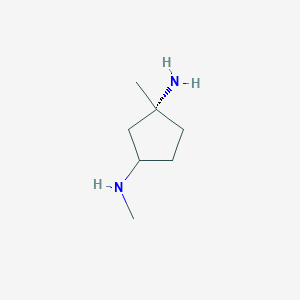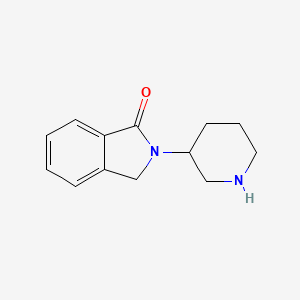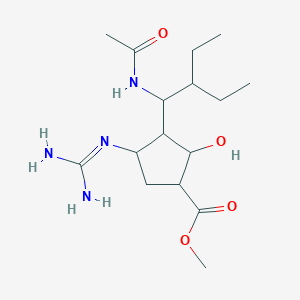![molecular formula C13H25N3O B14792654 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)
2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide is a complex organic compound featuring a cyclohexyl ring substituted with an amino group and a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclohexyl ring, followed by the introduction of the amino and cyclopropylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring or the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexyl ring and an amino group, used in various industrial applications.
Cyclopropylamine: Contains a cyclopropyl ring and an amino group, used in organic synthesis and as a pharmaceutical intermediate.
Uniqueness
(S)-2-Amino-N-(4-((cyclopropylmethyl)amino)cyclohexyl)propanamide is unique due to the combination of a cyclohexyl ring with both an amino group and a cyclopropylmethyl group. This structural complexity provides distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H25N3O |
|---|---|
Poids moléculaire |
239.36 g/mol |
Nom IUPAC |
2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide |
InChI |
InChI=1S/C13H25N3O/c1-9(14)13(17)16-12-6-4-11(5-7-12)15-8-10-2-3-10/h9-12,15H,2-8,14H2,1H3,(H,16,17) |
Clé InChI |
XUCKEDDDYMSTNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1CCC(CC1)NCC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)

![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)



![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)

![Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-](/img/structure/B14792632.png)
![4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14792637.png)

